Superior hERG Selectivity Index vs. SNAP-94847: Reduced Cardiac Liability in MCHR1 Antagonism
The target compound achieves a favorable selectivity ratio between MCHR1 antagonism and hERG channel inhibition. For rat MCHR1 (IC50 = 26 nM) vs. hERG (IC50 > 10,000 nM), the selectivity index exceeds 384 [1]. For human MCHR1 (IC50 = 38 nM), the index exceeds 263 [1]. In contrast, the reference MCHR1 antagonist SNAP-94847, while more potent at MCHR1 (Ki = 2.2 nM), exhibits significant hERG inhibition (IC50 ≈ 4–65 nM in IMR-32 cells), yielding a selectivity index of approximately 2–30 . The 10–100-fold larger selectivity window of the target compound is a critical differentiator for programs requiring MCHR1 blockade without delayed ventricular repolarization risk.
| Evidence Dimension | hERG selectivity ratio [hERG IC50 / MCHR1 IC50] |
|---|---|
| Target Compound Data | Selectivity index >263 (rat MCHR1) and >384 (human MCHR1); hERG IC50 >10,000 nM, MCHR1 IC50 26–38 nM |
| Comparator Or Baseline | SNAP-94847: MCHR1 Ki = 2.2 nM, hERG IC50 ≈ 4–65 nM; selectivity index ≈ 2–30 |
| Quantified Difference | Target compound selectivity ratio range: 263–384 vs. SNAP-94847 selectivity ratio range: 2–30; approximately 10–100-fold improvement |
| Conditions | MCHR1: displacement of [125I]-MCH(4-19) from CHO cell membranes (BindingDB assay). hERG: inhibition of human ERG potassium channel (BindingDB). SNAP-94847 hERG: IMR-32 cell assay (TargetMol). |
Why This Matters
A >100-fold hERG window directly reduces the risk of QT prolongation in preclinical development, making this compound a safer starting point for MCHR1-targeted drug discovery compared to SNAP-94847.
- [1] BindingDB. BDBM50163509 (CHEMBL3578244). Affinity Data: MCHR1 IC50 = 26 nM (rat), 38 nM (human); hERG IC50 >10,000 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50163509 View Source
